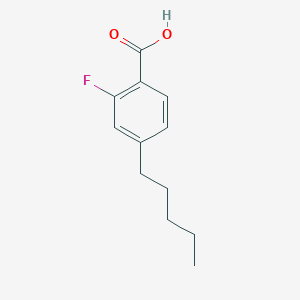

2-fluoro-4-pentylBenzoic acid

Vue d'ensemble

Description

2-fluoro-4-pentylBenzoic acid is a useful research compound. Its molecular formula is C12H15FO2 and its molecular weight is 210.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Liquid Crystal Applications

2-Fluoro-4-pentylbenzoic acid is primarily recognized for its role as a liquid crystal compound. Liquid crystals are materials that exhibit properties between those of liquids and solid crystals, making them essential in display technologies.

Properties and Benefits

- Thermal Stability : The compound shows significant thermal stability, which is crucial for maintaining performance in varying temperatures.

- Optical Anisotropy : It possesses suitable optical anisotropy, enhancing the performance of liquid crystal displays (LCDs).

- Viscosity : The low viscosity of this compound allows for better flow and alignment in liquid crystal applications.

Case Study: Liquid Crystal Displays

A study demonstrated that incorporating this compound into liquid crystal mixtures improved the response time and contrast ratio of LCDs. The compound was found to enhance the electro-optical properties significantly, leading to more vibrant displays and quicker refresh rates .

| Property | Value |

|---|---|

| Thermal Range | Up to 100°C |

| Viscosity | Low (specific values vary) |

| Optical Anisotropy | High |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its structural features may contribute to biological activity.

Potential Therapeutic Uses

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions like arthritis.

- Chymase Inhibition : Some research indicates that compounds similar to this compound may inhibit chymase, an enzyme implicated in various inflammatory diseases .

Case Study: Chymase Inhibition

Research published on chymase inhibitors highlighted that compounds structurally related to this compound showed promise in reducing inflammation in animal models of asthma and chronic obstructive pulmonary disease .

Materials Science

The compound also finds applications in materials science, particularly as an additive in polymer formulations.

Applications in Polymers

- Enhancement of Polymer Properties : When added to polymers, this compound can improve thermal and mechanical properties.

- Compatibility with Various Polymers : Its compatibility with different polymer matrices makes it a versatile additive.

Case Study: Polymer Composites

A study involving the incorporation of this compound into polycarbonate matrices showed enhanced impact resistance and heat distortion temperature compared to standard formulations .

| Application Area | Effect on Properties |

|---|---|

| Thermal Stability | Increased |

| Mechanical Strength | Enhanced |

Propriétés

Numéro CAS |

123843-53-8 |

|---|---|

Formule moléculaire |

C12H15FO2 |

Poids moléculaire |

210.24 g/mol |

Nom IUPAC |

2-fluoro-4-pentylbenzoic acid |

InChI |

InChI=1S/C12H15FO2/c1-2-3-4-5-9-6-7-10(12(14)15)11(13)8-9/h6-8H,2-5H2,1H3,(H,14,15) |

Clé InChI |

MBKLYSRTBPOBGZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC1=CC(=C(C=C1)C(=O)O)F |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.